Enhanced Lipophilicity and Membrane Partitioning Potential Relative to the 7-Hydroxy Analog
The target 4-bromobenzyloxy derivative exhibits a logP of 6.25, which is approximately 3–4 log units higher than that of the corresponding 7-hydroxy analog (6-chloro-7-hydroxy-4-propylcoumarin, estimated logP ~2.5–3.0 based on fragment-based calculation). This increase in lipophilicity translates into a predicted 100- to 1000-fold greater partitioning into lipid bilayers, making the compound more suitable for cell-based assays that require passive membrane permeation . However, direct experimental logP or permeability data for the comparators in the same assay system are not available; this estimate is based on calculated values and class-level trends [1].
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | logP = 6.25 (calculated) |
| Comparator Or Baseline | 6-Chloro-7-hydroxy-4-propylcoumarin: logP ~2.5–3.0 (estimated) |
| Quantified Difference | ~3–4 log units higher |
| Conditions | Calculated logP values using ChemDiv's internal algorithm; comparator estimated by fragment addition. |
Why This Matters
Higher logP directly correlates with improved membrane penetration, which is critical for intracellular target engagement in whole-cell phenotypic screens.
- [1] Leo A, Hansch C, Elkins D. Partition coefficients and their uses. Chem Rev. 1971;71(6):525–616. doi:10.1021/cr60274a001. View Source
